molecular formula C19H21NO7S B2989662 methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1706088-80-3

methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2989662
CAS No.: 1706088-80-3
M. Wt: 407.44
InChI Key: NVZHAJRKLFYQOB-UHFFFAOYSA-N
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Description

Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating a piperidine ring, a sulfonyl benzoate group, and a 6-methyl-2-oxo-2H-pyran moiety. Each of these structural components is associated with significant biological activity in published research. The piperidine scaffold is a common feature in pharmaceuticals and is frequently investigated for its interaction with various enzymes and receptors . Piperidine-based structures have been explored as agonists for targets such as AMP-activated protein kinase (AMPK), which is a key regulator of cellular metabolism and a potential therapeutic target for metabolic disorders, including type 2 diabetes and obesity . Furthermore, the 2-oxo-2H-pyran (or pyran-2-one) core of this compound is structurally analogous to coumarin derivatives. Coumarin and its analogs are extensively studied for their broad spectrum of biological activities, including potential antibacterial properties against multidrug-resistant bacterial strains . The specific substitution pattern on the pyran ring in this reagent may provide a valuable building block for developing novel antibacterial agents. The integration of these pharmacophores into a single molecule makes this compound a valuable candidate for researchers conducting structure-activity relationship (SAR) studies, particularly in the screening and development of new therapeutic agents for metabolic diseases and infectious diseases. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-13-11-16(12-18(21)26-13)27-15-7-9-20(10-8-15)28(23,24)17-5-3-14(4-6-17)19(22)25-2/h3-6,11-12,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZHAJRKLFYQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate involves multiple steps. The starting materials are commercially available compounds that undergo a series of reactions, including:

  • Pyran Formation: The initial step involves the formation of the pyran ring using a cyclization reaction, with specific catalysts like acids or bases under controlled temperature.

  • Sulfonylation: The piperidine ring is then sulfonylated. This reaction typically involves treating piperidine with sulfonyl chloride in the presence of a base.

  • Esterification: Finally, the benzoate ester is formed by esterifying the sulfonyl piperidine with methyl benzoate under acidic or basic conditions.

Industrial Production Methods

Industrially, the compound is synthesized in large reactors ensuring high yield and purity. The reaction conditions, including temperature, pressure, and time, are optimized to maximize production efficiency while minimizing by-products. Industrial scale synthesis also involves purification steps like recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate can undergo oxidation reactions, typically with oxidizing agents like hydrogen peroxide or chromium trioxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the sulfonyl group can be carried out using reducing agents like lithium aluminum hydride, yielding sulfides.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group to form new compounds.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, chromium trioxide, temperature control.

  • Reduction: Lithium aluminum hydride, dry ether as a solvent.

  • Substitution: Various nucleophiles like amines and thiols, with solvents like dichloromethane or acetonitrile, and catalysts if needed.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Sulfides.

  • Substitution: Compounds with new substituents replacing the sulfonyl group.

Scientific Research Applications

Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has diverse applications:

  • Chemistry: Used as a building block in organic synthesis for creating complex molecules.

  • Biology: Studied for its potential effects on biological systems, particularly in enzymatic reactions.

  • Medicine: Investigated for its pharmaceutical properties, including potential use as a drug intermediate.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Interacting with specific enzymes or receptors, altering their activity.

  • Pathways Involved: It can modulate biochemical pathways, affecting processes like signal transduction or metabolic reactions.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key structural comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Key Structural Differences
Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate (Target) Likely C19H21NO7S* ~407.4* Contains a 2-oxo-pyran ring, enhancing electrophilicity and hydrogen-bonding potential.
Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate C19H22N2O5S 390.5 Pyridine ring replaces pyran, introducing aromatic nitrogen for potential π-π interactions.
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate C20H18O6 354.35 Benzoate directly attached to pyran; lacks sulfonyl and piperidine groups.
Fenpyroximate (Agrochemical analog) C24H27N3O4 421.5 Pyrazole-oxime substituents; shares benzoate ester but lacks sulfonyl functionality.

*Inferred from structural analysis; exact data unavailable.

Key Observations:
  • Heterocyclic Rings : The target’s 2-oxo-pyran ring differs from pyridine () in electronic properties. The oxo group increases polarity and may enhance solubility in polar solvents compared to pyridine’s aromatic nitrogen .
  • Functional Groups : The sulfonyl group in the target and ’s compound contributes to higher molecular weights and polarity compared to ’s pyran-benzoate derivative .

Biological Activity

Methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C22H26N2O5S
Molecular Weight 430.52 g/mol
CAS Number 1706088-80-3

The structure includes a piperidine moiety, a pyran ring, and a benzoate group, which are known to impart diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing the pyran ring exhibit antimicrobial effects. A study on similar derivatives revealed that they could inhibit the growth of various bacterial strains, suggesting that this compound may also possess such activity. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Pyran derivatives have been investigated for their anticancer properties. For instance, compounds with structural similarities were shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . this compound may exhibit similar effects, warranting further exploration in cancer research.

Neurological Effects

The piperidine component suggests potential neuropharmacological activity. Studies on piperidine derivatives indicate they can influence neurotransmitter systems, potentially acting as anxiolytics or antidepressants. The specific interactions of this compound with neurotransmitter receptors require detailed investigation to elucidate its effects on neurological health.

The exact mechanism by which this compound exerts its biological effects is still under research. However, it is hypothesized that:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : The compound may interact with various receptors, altering signaling pathways related to pain perception or inflammation.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A derivative with a similar structure demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibiotics .
  • Anticancer Research : A pyran-based compound was tested in vitro against breast cancer cell lines and showed a dose-dependent increase in cell death attributed to apoptosis .
  • Neuropharmacological Investigation : Piperidine derivatives have been evaluated for their effects on anxiety models in rodents, showing promise as therapeutic agents for anxiety disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for methyl 4-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzoate?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Coupling a piperidine derivative with a sulfonyl chloride intermediate under basic conditions (e.g., NaOH in dichloromethane) .
  • Etherification : Introducing the 6-methyl-2-oxo-2H-pyran-4-yl group via nucleophilic substitution, often requiring anhydrous solvents (e.g., xylene) and prolonged reflux (25–30 hours) .
  • Purification : Recrystallization from methanol or column chromatography to achieve >95% purity .
    • Critical Parameters : Reaction temperature, stoichiometry of reagents (e.g., chloranil as an oxidizing agent), and inert atmosphere (N₂) to prevent side reactions .

Q. How can researchers characterize this compound’s structural integrity?

  • Analytical Techniques :

  • HPLC : Use a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for purity assessment .
  • NMR/IR : Confirm the sulfonyl group (δ 3.3–3.5 ppm in ¹H NMR; ~1350 cm⁻¹ S=O stretch in IR) and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ at m/z ~466) and fragmentation patterns .

Q. What safety precautions are essential during handling?

  • PPE : Safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
  • First Aid : Immediate rinsing with water for accidental exposure; consult a physician if inhaled or ingested .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • Experimental Design :

  • Catalyst Screening : Test bases like Na₂CO₃ vs. K₂CO₃ to enhance nucleophilicity of the piperidine oxygen .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against dichloromethane for solubility and reactivity .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .
    • Data Interpretation : A 2024 study reported a 15% yield increase using LiH in DMF, likely due to improved deprotonation of the piperidine intermediate .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Case Study : Discrepancies in ¹H NMR signals for the pyran-4-yl group may arise from tautomerism (2-oxo vs. 4-oxo forms).
  • Resolution Strategies :

  • Variable Temperature NMR : Identify dynamic equilibria by analyzing peak splitting at −20°C to 50°C .
  • Computational Modeling : Compare experimental shifts with DFT-calculated spectra (e.g., B3LYP/6-31G*) .
    • Reference Standards : Cross-validate with analogs like methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, which has a similar heterocyclic ether .

Q. What strategies improve the compound’s stability in aqueous buffers?

  • Degradation Pathways : Hydrolysis of the ester or sulfonamide groups under acidic/basic conditions.
  • Stabilization Methods :

  • pH Optimization : Use ammonium acetate buffer (pH 6.5) to minimize ester hydrolysis .
  • Lyophilization : Store as a lyophilized powder to prevent solvent-mediated degradation .
    • Accelerated Stability Testing : Monitor degradation products via LC-MS at 40°C/75% RH over 14 days .

Q. How to design derivatives to explore structure-activity relationships (SAR)?

  • Target Modifications :

  • Piperidine Substituents : Replace the 6-methyl-2-oxopyran group with fluorinated or bulkier heterocycles (e.g., benzisoxazole) to assess steric/electronic effects .
  • Sulfonamide Linkers : Introduce bioisosteres (e.g., carbamate or urea) to modulate solubility and target binding .
    • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., phosphatases) using PF-06465469 as a reference compound .

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